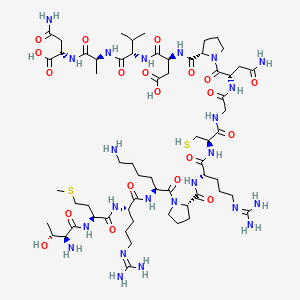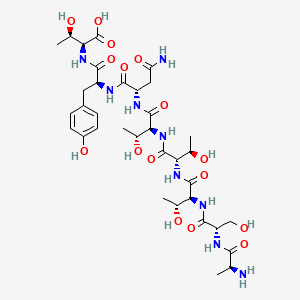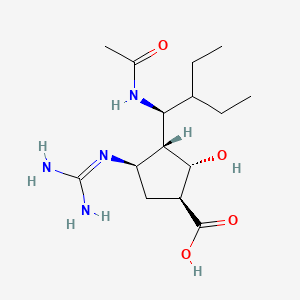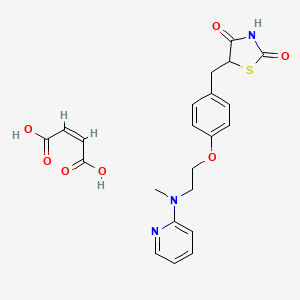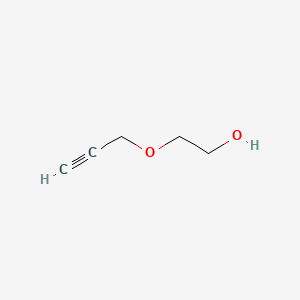
プロピノールエトキシレート
概要
説明
Ethanol, 2-(2-propynyloxy)-, also known as 2-(2-Propenyloxy)ethanol, is a chemical compound with the molecular formula C5H10O2 . It is also referred to by other names such as Allyl glycol, Allyl cellosolve, and Ethylene glycol monoallyl ether . It is a colorless flammable liquid with a pleasant odor .
Synthesis Analysis
Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as a better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country . Gas chromatography (GC) and High-performance liquid chromatography (HPLC) are common techniques to identify and quantify components of ethanol .Molecular Structure Analysis
The molecular weight of Ethanol, 2-(2-propynyloxy)- is 102.1317 . The IUPAC Standard InChI is InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2 .Chemical Reactions Analysis
Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Of the three major kinds of alcohol reactions, two—dehydration and oxidation—are considered .Physical and Chemical Properties Analysis
Ethanol produced by fermentation, called bioethanol, accounts for approximately 95% of the ethanol production . It is recently widely used as an additive to gasoline . The most common purification technique utilized in the ethanol industry is rectification by further distillation .科学的研究の応用
有機合成
プロピノールエトキシレートは有機合成における試薬として使用されます . 複雑な有機化合物の形成において重要な役割を果たし、新規物質や材料の開発に貢献しています。
分析化学
分析化学分野では、プロピノールエトキシレートは溶媒として使用されます . 分析のためにサンプルを溶解するのに役立ち、正確で効率的な化学的特性評価を可能にします。
燃焼研究
プロピノールエトキシレートは燃焼研究において燃料として使用されます . 燃焼過程のダイナミクスを理解するための貴重なリソースを提供し、エネルギー生産と効率の向上に貢献しています。
製薬製造
プロピノールエトキシレートは、多数の医薬品製造において重要な成分として役立ちます . 効果的で安全な医薬品の製剤に貢献しています。
工業製品製造
医薬品以外にも、プロピノールエトキシレートはさまざまな工業製品の製造にも使用されています . そのユニークな特性により、幅広い商品にとって貴重な成分となっています。
生物学的研究
生物学的研究では、プロピノールエトキシレートは、有機分子と生物システム間の複雑な相互作用を研究するためのモデル化合物として役立ちます . 細胞膜や酵素に関与し、特定の分子の代謝に影響を与えると考えられています .
これらは、科学研究や産業プロセスにおけるプロピノールエトキシレートの多くの用途のほんの一部です。 燃料、溶媒、試薬としての汎用性と、製薬および製品製造への関与は、科学的探求と実用的な応用におけるその重要性を強調しています .
作用機序
Target of Action
Propynol Ethoxylate, also known as “Ethanol, 2-(2-propynyloxy)-” or “2-(Prop-2-yn-1-yloxy)ethanol”, is believed to primarily target cell membranes and enzymes . These targets play a crucial role in the metabolism of specific molecules .
Mode of Action
The exact mode of action of Propynol Ethoxylate remains incompletely understood. It is believed to interact with its targets, ie, cell membranes and enzymes, thereby influencing the metabolism of specific molecules .
Biochemical Pathways
Propynol Ethoxylate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The result of Propynol Ethoxylate’s action is the degradation of target proteins via the ubiquitin-proteasome system . This can lead to changes in cellular processes and functions.
Action Environment
The action, efficacy, and stability of Propynol Ethoxylate can be influenced by various environmental factors. For instance, its stability is sensitive to light .
Safety and Hazards
According to the Safety Data Sheet, Ethanol, 2-(2-propynyloxy)- is classified as a flammable liquid (Category 4), H227. It causes skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .
将来の方向性
生化学分析
Biochemical Properties
Propynol ethoxylate plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). It acts as a linker molecule, facilitating the connection between two ligands, one targeting a protein of interest and the other an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. Propynol ethoxylate’s alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction .
Cellular Effects
Propynol ethoxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in PROTAC synthesis means it can modulate the levels of specific proteins within cells, thereby affecting cell function. For instance, by promoting the degradation of oncogenic proteins, Propynol ethoxylate can potentially inhibit cancer cell proliferation . Additionally, its interaction with cellular enzymes and proteins can lead to changes in metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, Propynol ethoxylate exerts its effects through binding interactions with biomolecules. The alkyne group in Propynol ethoxylate enables it to form covalent bonds with azide-containing molecules via CuAAC . This reaction is highly specific and efficient, making Propynol ethoxylate a valuable tool in biochemical research. Furthermore, its role in PROTACs involves the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propynol ethoxylate can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that Propynol ethoxylate can maintain its activity for extended periods when stored properly. Its efficacy in biochemical assays may diminish over time if not handled correctly.
Dosage Effects in Animal Models
The effects of Propynol ethoxylate vary with different dosages in animal models. At low doses, it can effectively modulate protein levels without causing significant toxicity . At higher doses, Propynol ethoxylate may exhibit toxic effects, including cellular damage and adverse physiological responses . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
Propynol ethoxylate is involved in various metabolic pathways, primarily through its role in PROTAC synthesis. It interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins . This process can alter metabolic flux and metabolite levels within cells, leading to changes in cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, Propynol ethoxylate is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding the transport mechanisms of Propynol ethoxylate is essential for optimizing its use in biochemical applications.
Subcellular Localization
Propynol ethoxylate’s subcellular localization is determined by its targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For example, in the context of PROTACs, Propynol ethoxylate may localize to the cytoplasm or nucleus, depending on the target protein and the E3 ubiquitin ligase involved.
特性
IUPAC Name |
2-prop-2-ynoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGCQQRMJCSIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32199-97-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32199-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044665 | |
| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-18-0 | |
| Record name | 2-(2-Propyn-1-yloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propynoxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-propyn-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(prop-2-ynyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYNOXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ7D0F9DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



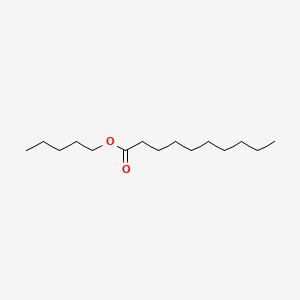



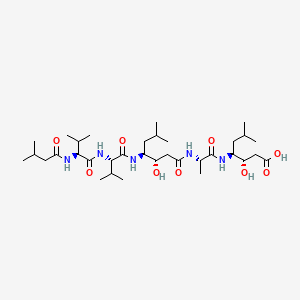
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
